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  • Product: N-(3-Aminophenyl)methanesulfonamide hydrochloride
  • CAS: 57005-05-7

Core Science & Biosynthesis

Foundational

N-(3-Aminophenyl)methanesulfonamide Hydrochloride: In Vitro Mechanisms, Pharmacophore Dynamics, and Target Interactions

Executive Summary N-(3-Aminophenyl)methanesulfonamide hydrochloride (CAS 57005-05-7) is a meta-substituted aminophenyl sulfonamide. While primarily recognized by medicinal chemists as a versatile intermediate for the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Aminophenyl)methanesulfonamide hydrochloride (CAS 57005-05-7) is a meta-substituted aminophenyl sulfonamide. While primarily recognized by medicinal chemists as a versatile intermediate for the synthesis of novel compounds[1], the unmodified molecule possesses intrinsic in vitro biological activity dictated by its functional groups. This guide synthesizes the compound's solution-phase dynamics, its direct mechanism of action as a metalloenzyme inhibitor, its role as a pharmacophore in advanced therapeutics, and provides a self-validating in vitro protocol for evaluating its pharmacodynamic properties.

Conformational Dynamics and Aqueous Behavior

Before deploying N-(3-Aminophenyl)methanesulfonamide hydrochloride in vitro, researchers must account for its solution-phase dynamics, as these directly dictate assay outcomes.

  • Solubility and Protonation: The hydrochloride salt form significantly enhances the compound's stability and solubility in aqueous media, facilitating its use in high-throughput experimental settings[1]. In acidic media, the amino group is protonated to form an anilinium ion, which protects the amino group from certain oxidative reactions[1].

  • Nitrogen Inversion: A key conformational dynamic in this molecule is nitrogen inversion—the rapid oscillation of the nitrogen atom and its substituents through a planar transition state[1]. The protonation state of the aminophenyl nitrogen directly influences the rate of this inversion, altering the molecule's stereochemical presentation to potential target pockets[1].

Causality in Assay Design: If an in vitro assay buffer is too acidic, the sulfonamide moiety (pKa ~10) cannot effectively deprotonate to form the active -SO2NH- anion required for target coordination, leading to false-negative binding results.

Intrinsic Mechanism of Action: Carbonic Anhydrase Coordination

The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents[1]. In vitro, the most pronounced direct mechanism of action for the unmodified N-(3-Aminophenyl)methanesulfonamide molecule is its interaction with metalloenzymes, specifically Carbonic Anhydrase (CA).

The active site of CA contains a Zn²⁺ ion tetrahedrally coordinated by three histidine residues and a catalytic water molecule. In silico simulations and in vitro binding assays reveal that the sulfonamide group (-SO₂NH⁻) coordinates directly with the Zn²⁺ ion present in the active site of [2].

Mechanism of Inhibition:

  • Deprotonation: The sulfonamide nitrogen deprotonates in the local microenvironment of the active site.

  • Displacement: The resulting anion displaces the zinc-bound water molecule/hydroxide ion.

  • Anchoring: The oxygen atoms of the sulfonamide form critical hydrogen bonds with the backbone amide of Thr199, while the meta-amino group provides secondary stabilization in the hydrophilic half of the active site.

CABinding Compound N-(3-Aminophenyl) methanesulfonamide Deprotonation Deprotonation (-SO2NH-) Compound->Deprotonation pH 7.4 Buffer Zn Zn2+ Ion (Active Site) Deprotonation->Zn Coordinate Bond His His94, His96, His119 Coordination Zn->His Tetrahedral Geometry Inhibition Catalytic Inhibition (Water Displacement) Zn->Inhibition Blocks Hydration

Mechanism of Carbonic Anhydrase inhibition via zinc coordination.

Role as a Pharmacophore in Targeted Inhibition

Beyond its intrinsic metalloenzyme affinity, the compound serves as a foundational building block for highly specific targeted inhibitors. The primary amino group on the phenyl ring serves as a versatile synthetic handle, allowing for chemical modifications to generate diverse libraries of compounds[1].

  • DHX9 RNA Helicase Inhibitors: The aminophenyl moiety is frequently functionalized to create complex therapeutics. For instance, it is a critical reactant in the synthesis of 5-bromo-N-(3-methanesulfonamidophenyl)-4-phenylthiophene-2-carboxamide, a compound utilized for the in oncology models[3]. Here, the methanesulfonamide group serves as a critical hydrogen bond network anchor within the ATP-binding pocket.

  • MEK/ERK Pathway Modulators: Derivatives of this aminophenyl sulfonamide scaffold have been developed to target the, inducing G1 or G2 phase cell cycle arrest to suppress undesirable cell proliferation[4].

Quantitative Data Summary

The following table summarizes the physicochemical properties and baseline in vitro metrics that dictate the compound's laboratory handling and assay performance.

ParameterValue / CharacteristicIn Vitro Implication
Molecular Weight 222.69 g/mol (HCl salt)High ligand efficiency; easily penetrates cellular membranes in functional cell-based assays.
Solubility Soluble in H₂O and DMSOThe HCl salt allows direct aqueous preparation, minimizing DMSO-induced cytotoxicity in sensitive cell lines[1].
pKa (Anilinium) ~4.6Exists primarily as the free base at physiological pH (7.4), allowing for unhindered nucleophilic interactions.
pKa (Sulfonamide) ~10.0Requires specific active-site microenvironmental shifts or metal proximity for deprotonation and binding[2].
Target Isoforms CA IX, CA II (Intrinsic)Serves as a baseline control when evaluating the off-target effects of its functionalized derivatives.

Validated In Vitro Protocol: Carbonic Anhydrase Inhibition Assay

To accurately measure the intrinsic inhibitory activity of N-(3-Aminophenyl)methanesulfonamide, the assay must isolate the zinc-binding event without buffer interference.

Causality & Design: We utilize 4-nitrophenyl acetate (4-NPA) as a substrate because CA exhibits esterase activity, allowing for simple colorimetric tracking. Crucially, HEPES buffer is selected over Tris. Tris possesses a primary amine that can weakly coordinate the CA active site, artificially inflating the apparent IC50 of the test compound. HEPES is non-coordinating, ensuring a self-validating and accurate readout.

Step-by-Step Methodology
  • Compound Preparation: Dissolve N-(3-Aminophenyl)methanesulfonamide hydrochloride in 100% DMSO to a 10 mM stock. Dilute to working concentrations (0.1 µM - 100 µM) in assay buffer (50 mM HEPES, pH 7.4).

    • Validation Check: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-Incubation: Combine 10 nM recombinant human CA IX with the compound dilutions in a clear-bottom 96-well plate. Incubate at 25°C for 15 minutes.

    • Causality: The methanesulfonamide group requires time to deprotonate and displace the zinc-bound water molecule[2]. Omitting this step results in false negatives.

  • Substrate Addition: Add 1 mM 4-NPA to initiate the reaction.

  • Kinetic Reading: Immediately read absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Plot V0 against log[inhibitor] using non-linear regression to determine the IC50.

Workflow Prep 1. Compound Preparation (DMSO Stock -> HEPES Buffer) Incubate 2. Enzyme Pre-incubation (15 min, 25°C) Prep->Incubate Ensures Solubility Substrate 3. 4-NPA Substrate Addition Incubate->Substrate Allows Zn2+ Binding Read 4. Kinetic Absorbance (400 nm, 10 mins) Substrate->Read Initiates Reaction Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze Data Export

Self-validating in vitro workflow for assessing esterase inhibition.

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Exploratory

Chemical structure and properties of N-(3-Aminophenyl)methanesulfonamide hydrochloride

An In-Depth Technical Guide to N-(3-Aminophenyl)methanesulfonamide hydrochloride Introduction: A Versatile Scaffold in Modern Chemistry N-(3-Aminophenyl)methanesulfonamide hydrochloride is an organic compound belonging t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(3-Aminophenyl)methanesulfonamide hydrochloride

Introduction: A Versatile Scaffold in Modern Chemistry

N-(3-Aminophenyl)methanesulfonamide hydrochloride is an organic compound belonging to the aminophenyl sulfonamide class. These molecules are characterized by an amino group and a methanesulfonamide group attached to a phenyl ring. The meta (3-position) substitution pattern of the amino group gives N-(3-Aminophenyl)methanesulfonamide hydrochloride distinct chemical properties and reactivity compared to its ortho and para isomers.

While not an end-product therapeutic itself, its true significance lies in its role as a highly versatile chemical intermediate and building block. The sulfonamide group is a well-established pharmacophore found in a multitude of drugs, including antibacterial, anti-inflammatory, and diuretic agents. The primary amino group provides a reactive handle for a wide range of chemical modifications, allowing medicinal chemists to generate diverse compound libraries for drug screening and lead optimization. The hydrochloride salt form typically enhances the compound's stability and aqueous solubility, making it more convenient for use in various research and development settings. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analysis, and applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. N-(3-Aminophenyl)methanesulfonamide hydrochloride is registered under CAS Number 57005-05-7. The properties of the hydrochloride salt and its corresponding free base are summarized below.

PropertyValue (Hydrochloride Salt)Value (Free Base)Source(s)
CAS Number 57005-05-737045-73-1[1][2]
Molecular Formula C₇H₁₁ClN₂O₂SC₇H₁₀N₂O₂S[1][2]
Molecular Weight 222.69 g/mol 186.23 g/mol [2]
Appearance SolidOrange to white solid[1][3]
Melting Point 210-215 °C (Decomposition)117-121 °C[3][4]
Predicted pKa 9.12 ± 0.109.12 ± 0.10[4]
InChI Key OPOGTZQOJAPQPS-UHFFFAOYSA-NUQRRCQRFQGOHAI-UHFFFAOYSA-N[1]

As a salt of a weak base and a strong acid, the compound's stability in solution is pH-dependent. In acidic media, the primary amino group is protonated, which generally increases water solubility and can protect the group from certain oxidative reactions.

Caption: Chemical structure of N-(3-Aminophenyl)methanesulfonamide hydrochloride.

Synthesis and Purification Protocols

The synthesis of N-(3-Aminophenyl)methanesulfonamide hydrochloride is typically achieved through multi-step procedures that are well-documented in organic chemistry literature. The two primary strategies involve either the reduction of a nitro-group precursor or the direct sulfonylation of a diamine.

Route 1: Reduction of N-(3-nitrophenyl)methanesulfonamide This is a common and effective method. It begins with the sulfonylation of 3-nitroaniline with methanesulfonyl chloride, followed by the reduction of the nitro group to the primary amine.

  • Step A (Sulfonylation): 3-nitroaniline is reacted with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, driving it to completion.

  • Step B (Reduction): The resulting N-(3-nitrophenyl)methanesulfonamide is then reduced. Catalytic hydrogenation is a clean and efficient method for this step. Alternatively, metal-based reductions using iron powder in acetic or hydrochloric acid, or tin(II) chloride, can also be employed[3].

  • Step C (Salt Formation): The purified N-(3-Aminophenyl)methanesulfonamide (free base) is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Route 2: Direct Sulfonylation of m-Phenylenediamine This route involves the direct reaction of m-phenylenediamine with methanesulfonyl chloride. Controlling the stoichiometry is critical to favor mono-sulfonylation over di-sulfonylation.

Exemplary Experimental Protocol (Route 1)

This protocol outlines the reduction of N-(3-nitrophenyl)methanesulfonamide using iron powder, a cost-effective and reliable method.

Materials:

  • N-(3-nitrophenyl)methanesulfonamide

  • Iron powder

  • Ammonium chloride

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hydrochloric acid (concentrated or solution in an organic solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-(3-nitrophenyl)methanesulfonamide (1.0 equiv), iron powder (approx. 5 equiv), and ammonium chloride (approx. 10 equiv) in a solvent mixture of methanol and water (e.g., 2:1 v/v)[3].

  • Reduction: Heat the reaction mixture to reflux (approximately 70 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed[3].

  • Workup and Extraction: Upon completion, cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with methanol[3].

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the methanol. Dilute the remaining aqueous residue with ethyl acetate and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate[3].

  • Purification: Filter off the drying agent and concentrate the organic phase. Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure N-(3-Aminophenyl)methanesulfonamide as a solid[3].

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, N-(3-Aminophenyl)methanesulfonamide hydrochloride.

Synthesis_Workflow start Starting Material (N-(3-nitrophenyl)methanesulfonamide) reaction Reduction (Fe, NH₄Cl, MeOH/H₂O, 70°C) start->reaction filtration Filtration (Remove Iron Salts) reaction->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) filtration->extraction purification Chromatography (Silica Gel) extraction->purification free_base Isolated Free Base (N-(3-Aminophenyl)methanesulfonamide) purification->free_base salt_formation Salt Formation (Add HCl) free_base->salt_formation final_product Final Product (Hydrochloride Salt) salt_formation->final_product

Caption: General experimental workflow for synthesis and purification.

Structural Elucidation and Spectroscopic Characterization

The identity and purity of N-(3-Aminophenyl)methanesulfonamide hydrochloride are confirmed using a combination of standard spectroscopic techniques. Each method provides unique information about the molecule's structure.

TechniqueExpected Observations and Interpretation
¹H NMR - Aromatic Protons: A complex multiplet pattern in the downfield region (typically δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring.- Amine (NH₂) / Ammonium (NH₃⁺) Protons: A broad singlet whose chemical shift is highly dependent on solvent and concentration.- Sulfonamide (NH) Proton: A singlet, which may also be broad and solvent-dependent.- Methyl (CH₃) Protons: A sharp singlet in the upfield region (typically δ 2.5-3.0 ppm).
¹³C NMR - Aromatic Carbons: Several distinct signals in the aromatic region (typically δ 110-150 ppm) for the chemically non-equivalent carbons of the benzene ring.- Methyl Carbon: One signal in the aliphatic (upfield) region (typically δ 30-40 ppm).
IR Spectroscopy - N-H Stretching (Amine/Ammonium): Characteristic bands in the 3400-3200 cm⁻¹ region[5].- N-H Stretching (Sulfonamide): A band typically in the 3300-3200 cm⁻¹ region[5].- S=O Stretching (Sulfonamide): Two strong, characteristic absorption bands for asymmetric and symmetric stretching, found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively[5][6].- Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region[5].
Mass Spectrometry (ESI+) The free base is analyzed. The protonated molecule [M+H]⁺ is the expected primary ion observed.- Molecular Formula: C₇H₁₀N₂O₂S- Exact Mass: 186.04630 Da- Expected [M+H]⁺ (m/z): ~187.0541.

Applications in Medicinal Chemistry and Drug Development

The primary value of N-(3-Aminophenyl)methanesulfonamide hydrochloride in drug development is its function as a versatile scaffold. The distinct electronic and steric properties conferred by the meta-amino substitution, combined with the proven utility of the sulfonamide pharmacophore, make it an attractive starting point for synthesizing novel therapeutic agents.

Key Roles:

  • Scaffold for Library Synthesis: The reactive primary amine allows for the straightforward introduction of a wide variety of substituents via reactions like acylation, alkylation, and reductive amination. This enables the rapid generation of large libraries of related compounds for high-throughput screening.

  • Enzyme Inhibitor Design: The sulfonamide moiety is a classic zinc-binding group and is a key feature in inhibitors of enzymes like carbonic anhydrases[7][8]. Derivatives of this compound can be designed to target the active sites of various metalloenzymes.

  • Kinase Inhibitor Development: Many small-molecule kinase inhibitors utilize an aromatic amine as a key hydrogen-bonding moiety to interact with the hinge region of the kinase ATP-binding pocket. This compound serves as an excellent starting point for such designs.

  • Antibacterial Agents: The broader class of sulfonamides are famous for their antibacterial properties, acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth[5][9]. While this specific compound is not an antibiotic, its derivatives can be and have been explored for this purpose.

Mechanism_of_Action General Mechanism of Sulfonamide Antibacterials cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate FolicAcid Dihydropteroic Acid (Precursor to Folic Acid) DHPS->FolicAcid Product Sulfonamide Sulfonamide Drug (e.g., Derivative of Title Compound) Sulfonamide->DHPS Competitive Inhibitor

Caption: Generalized mechanism of action for sulfonamide antibacterial agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling N-(3-Aminophenyl)methanesulfonamide hydrochloride and its free base. Based on available safety data for the free base (a close proxy), the compound is classified as an irritant.

  • Hazard Classifications: Irritating to eyes, skin, and the respiratory system[4].

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[10][11]. Ensure eyewash stations and safety showers are readily accessible[10].

    • Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat[11]. For handling the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust. Wash hands thoroughly after handling[10][11].

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention[10].

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice[10].

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[10].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[4]. Keep away from strong oxidizing agents[10].

Conclusion

N-(3-Aminophenyl)methanesulfonamide hydrochloride is a fundamentally important molecule in synthetic and medicinal chemistry. Its value is derived not from its own biological activity, but from the potential it unlocks. The combination of a reactive amino group and the privileged sulfonamide pharmacophore provides a robust and adaptable platform for the design and synthesis of novel compounds targeting a wide array of biological targets. For researchers in drug discovery, this compound represents a key starting material for exploring structure-activity relationships and developing next-generation therapeutics.

References

  • [3-(aminomethyl)phenyl]methanesulfonamide hydrochloride — Chemical Substance Information - NextSDS. [Link]

  • Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. [Link]

  • N-(3-AMINO PHENYL)METHANE SULFONAMIDE - ChemBK. [Link]

  • N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide — Chemical Substance Information. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Synthesis and characterization of some sulfonamide dervatives - Research India Publications. [Link]

  • INFRARED REFERENCE SPECTRA. [Link]

  • An Integrated in Silico 3D Model-Driven Discovery of a Novel, Potent, and Selective Amidosulfonamide 5-HT1A Agonist (PRX-00023) for the Treatment of Anxiety and Depression | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. [Link]

  • US3574740A - Method of preparing methane sulfonamide and its derivatives - Google P
  • Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. [Link]

  • N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride - PubChemLite. [Link]

  • 3-Aminoacetanilide - Wikipedia. [Link]

Sources

Foundational

A Technical Guide to the Target Binding Affinity and Selectivity of N-(3-Aminophenyl)methanesulfonamide Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist Abstract N-(3-Aminophenyl)methanesulfonamide hydrochloride is a chemical entity belonging to the sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

N-(3-Aminophenyl)methanesulfonamide hydrochloride is a chemical entity belonging to the sulfonamide class, a scaffold of significant pharmacological interest.[1] While its primary utility has been as a versatile synthetic intermediate for the exploration of new chemical space, its inherent structural motifs warrant a thorough investigation into its potential biological targets.[1][2] This guide provides a comprehensive, technically-grounded framework for the systematic characterization of any new chemical entity, using N-(3-Aminophenyl)methanesulfonamide hydrochloride as a representative example. We will move beyond theoretical concepts to provide detailed, actionable protocols for determining target binding affinity and selectivity, two cornerstones of modern drug discovery. This document is designed to empower researchers to build a robust pharmacological profile, enabling informed decision-making in the progression of novel compounds from bench to preclinical development.

Introduction to N-(3-Aminophenyl)methanesulfonamide Hydrochloride

N-(3-Aminophenyl)methanesulfonamide hydrochloride (CAS: 57005-05-7) is an organic compound featuring a meta-substituted aminophenyl ring linked to a methanesulfonamide group.[3][4] The sulfonamide functional group is a well-established pharmacophore present in a multitude of approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][5] The methanesulfonamide moiety is frequently incorporated by medicinal chemists to enhance pharmacokinetic properties such as solubility and metabolic stability.[1]

The critical question for any drug discovery program encountering such a compound is: What protein(s) in the human proteome does it interact with, how tightly does it bind, and what is the extent of its off-target interactions? Answering these questions is fundamental to understanding its potential therapeutic efficacy and safety profile. This guide outlines the strategic application of modern biophysical and cellular techniques to elucidate the binding characteristics of this compound, or any similar lead candidate.

Section 1: The Pillars of Drug Action: Affinity and Selectivity

Defining Binding Affinity

Binding affinity is the measure of the strength of the interaction between a single molecule (the ligand, e.g., our compound) and its binding partner (the target, e.g., a protein). This is quantitatively described by the equilibrium dissociation constant (Kd) .[6]

  • Dissociation Constant (Kd): Represents the concentration of ligand at which half of the target protein molecules are occupied at equilibrium. A smaller Kd value signifies a higher binding affinity.[6] For example, a Kd in the nanomolar (nM) range indicates a much stronger interaction than one in the micromolar (µM) range.

  • IC50 (Half-maximal inhibitory concentration): In functional or enzymatic assays, this value represents the concentration of a compound required to inhibit a given biological process by 50%. While related to affinity, it is dependent on assay conditions (e.g., substrate concentration).

  • Inhibition Constant (Ki): Represents the dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of affinity that is independent of substrate concentration.

High-affinity binding is often a prerequisite for therapeutic potency, as it allows the drug to exert its effect at low physiological concentrations.

The Selectivity Imperative

Selectivity is a measure of a drug's ability to bind to its intended target with greater affinity than to other, unintended targets.[7] Since most drugs act within a complex cellular environment containing thousands of potential interaction partners, a lack of selectivity can lead to off-target effects, toxicity, and adverse drug reactions.[7][8] A compound's selectivity profile is a comprehensive map of its binding affinities across a wide range of relevant proteins.[9] The goal in drug design is often to maximize affinity for the desired target while minimizing interactions with all other proteins, particularly those known to be associated with adverse effects.[7]

Section 2: A Strategic Workflow for Target Characterization

A robust characterization of a new chemical entity requires an integrated, multi-assay approach. The workflow below outlines a logical progression from initial, high-throughput screening to in-depth biophysical characterization and finally to validation in a physiologically relevant cellular context.

Target Characterization Workflow cluster_0 Phase 1: Target Identification & Initial Assessment cluster_1 Phase 2: In Vitro Biophysical Characterization cluster_2 Phase 3: Cellular Target Engagement & Validation A Compound Synthesis N-(3-Aminophenyl)methanesulfonamide HCl B High-Throughput Screening (e.g., Phenotypic Screen, Target-based Screen) A->B C Putative Target(s) Identified B->C D Binding Affinity Determination (SPR, ITC) C->D E Selectivity Profiling (e.g., Kinase Panel) C->E F Quantitative Affinity (Kd) & Selectivity Data D->F E->F G Cellular Thermal Shift Assay (CETSA) Confirms Target Binding in Cells F->G H Functional Cellular Assays (e.g., Downstream Signaling) F->H I Validated Lead Candidate G->I H->I

A strategic workflow for identifying and validating the target of a novel compound.

Section 3: Primary Target Affinity Determination (Biophysical Methods)

Once a putative target is identified, rigorous biophysical methods are required to quantify the binding interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold-standard, label-free techniques.[6][10]

Surface Plasmon Resonance (SPR)

Principle: SPR is an optical technique that detects molecular interactions in real-time by measuring changes in the refractive index on the surface of a sensor chip.[11][12] In a typical experiment, the target protein is immobilized on the chip, and the small molecule compound is flowed over the surface at various concentrations. Binding increases the mass on the surface, causing a proportional change in the refractive index, which is recorded in Resonance Units (RU).[12]

SPR Workflow A 1. Immobilize Target Protein on Sensor Chip B 2. Inject Compound (Analyte) at various concentrations A->B C 3. Association Phase (Binding occurs, RU increases) B->C D 4. Dissociation Phase (Buffer flows, RU decreases) C->D E 5. Data Analysis (Fit curves to derive ka, kd, and Kd) D->E

The experimental workflow for a Surface Plasmon Resonance (SPR) assay.

Step-by-Step Protocol for SPR:

  • Chip Preparation: Select a sensor chip (e.g., CM5) and activate it for covalent immobilization of the target protein via amine coupling.

  • Protein Immobilization: Inject the purified target protein over the activated chip surface to achieve a desired immobilization level. Block any remaining active sites.

  • Analyte Preparation: Prepare a dilution series of N-(3-Aminophenyl)methanesulfonamide hydrochloride in a suitable running buffer. A typical concentration range might be from 0.1 to 10 times the expected Kd.

  • Binding Measurement: Sequentially inject each concentration of the compound over the immobilized protein surface, followed by a buffer-only injection to monitor dissociation. Include a reference flow cell (without protein) to subtract non-specific binding and bulk refractive index changes.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound compound from the protein surface, preparing it for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13][14]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[15][16] A solution of the compound is titrated into a sample cell containing the target protein. The instrument measures the power required to maintain zero temperature difference between the sample cell and a reference cell.[17] Each injection produces a heat pulse that is integrated to generate a binding isotherm.

Step-by-Step Protocol for ITC:

  • Sample Preparation: Prepare the purified protein and the compound in identical, thoroughly degassed buffer to minimize heats of dilution.[18] Typical starting concentrations are 10-50 µM protein in the cell and 100-500 µM compound in the syringe.[18]

  • Instrument Setup: Load the protein into the sample cell and the compound into the injection syringe. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot this heat change against the molar ratio of compound to protein. Fit this binding isotherm to a suitable model to determine the binding affinity (Ka, from which Kd is derived), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n).[17][18] The binding entropy (ΔS) can then be calculated.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (ka, kd), Affinity (Kd)Thermodynamics (Kd, ΔH, ΔS), Stoichiometry (n)
Principle Mass change at a surfaceHeat change in solution
Immobilization Requires target immobilizationSolution-based, no immobilization
Throughput Generally higherGenerally lower
Sample Consumption LowerHigher
Key Advantage Provides kinetic rate constantsProvides full thermodynamic profile of binding

Section 4: Confirming Target Engagement in a Physiological Context

While biophysical assays are essential for quantifying binding, they do not confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[19][20]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the concept of ligand-induced thermal stabilization.[20][21] When a protein binds to its ligand, its structure often becomes more stable and resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A positive target engagement event results in a shift of the protein's melting curve to higher temperatures.[20]

CETSA Workflow A 1. Treat Cells with Compound or Vehicle (DMSO) B 2. Heat Aliquots across a temperature gradient A->B C 3. Cell Lysis B->C D 4. Separate Soluble Fraction (via centrifugation) C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot, Mass Spec) D->E F 6. Plot Melting Curves A shift indicates target engagement E->F

The workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Step-by-Step Protocol for CETSA:

  • Cell Treatment: Culture an appropriate cell line and treat with varying concentrations of N-(3-Aminophenyl)methanesulfonamide hydrochloride or a vehicle control (e.g., DMSO) for a set incubation period (e.g., 1 hour at 37°C).[21]

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them for a short duration (e.g., 3-8 minutes) across a range of temperatures using a thermal cycler.[19][20]

  • Lysis: Lyse the cells immediately after heating using a suitable lysis buffer (e.g., freeze-thaw cycles or detergent-based lysis).[20]

  • Fractionation: Separate the soluble proteins from the precipitated, denatured proteins by high-speed centrifugation.[21]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific detection method, such as Western blotting or mass spectrometry.[22][23]

  • Data Analysis: For each compound concentration, plot the percentage of soluble protein remaining as a function of temperature. A shift in the melting curve to the right in the compound-treated samples compared to the vehicle control confirms intracellular target engagement.[20]

Section 5: Comprehensive Selectivity Profiling

A potent compound is of little use if it interacts with numerous off-targets. Selectivity profiling is a critical step to de-risk a compound and predict potential liabilities.

Broad Panel Kinase Screening

The human kinome consists of over 500 protein kinases, which are among the most common drug targets and off-targets. Screening a compound against a large, diverse panel of kinases is a standard industry practice.[24][25][26]

  • Biochemical Profiling: Assays like Promega's ADP-Glo™ measure a compound's ability to inhibit the enzymatic activity of purified kinases in a test tube.[24] This is a high-throughput method to get an initial view of selectivity.

  • Cellular Profiling: Techniques like NanoBRET™ Target Engagement assays measure compound binding to kinases inside live cells.[27] This provides more physiologically relevant data, as it accounts for cell permeability and intracellular competition.[9][27]

Data from these screens are typically reported as percent inhibition at a single high concentration (e.g., 1 or 10 µM) or as IC50/Kd values for any significant "hits".

Unbiased Proteome-wide Profiling (CETSA-MS)

For a truly unbiased view of selectivity, CETSA can be coupled with quantitative mass spectrometry (CETSA-MS).[28] In this approach, cells are treated with the compound and heated at a single temperature. The entire soluble proteome is then analyzed by mass spectrometry to identify all proteins that were stabilized by the compound. This powerful technique can reveal both expected and unexpected off-target interactions across thousands of proteins simultaneously, providing a comprehensive cellular selectivity profile.[28][29]

Section 6: Synthesizing the Data for Decision-Making

The ultimate goal is to integrate data from all assays to build a compelling case for a lead candidate. Imagine we have characterized N-(3-Aminophenyl)methanesulfonamide hydrochloride against a hypothetical primary target, "Kinase X," and a panel of off-targets.

Hypothetical Data Summary Table:

AssayTargetResultInterpretation
SPR Kinase XKd = 50 nMHigh-affinity binding
ITC Kinase XKd = 65 nM, ΔH = -8.5 kcal/molConfirms high affinity; binding is enthalpy-driven
CETSA Kinase XΔTm = +4.5 °C at 1 µMStrong target engagement in live cells
Kinase Panel Kinase Y% Inhibition @ 1µM = 75%Potential off-target liability
Kinase Panel 300+ others% Inhibition @ 1µM < 20%Generally clean selectivity profile
CETSA-MS No other hitsNo significant stabilization of other proteinsConfirms high selectivity in a cellular context

This integrated dataset shows that the compound binds its intended target with high affinity, engages it in cells, and has a largely clean selectivity profile, with one potential off-target (Kinase Y) to monitor.

Decision Making Data Integrated Data: High Affinity (Kd < 100nM) Cellular Engagement (CETSA Shift) High Selectivity (>100-fold vs Off-Targets) Decision Proceed? Data->Decision Proceed Advance to Lead Optimization & In Vivo Efficacy Studies Decision->Proceed Yes Halt Halt or Redesign (Poor Affinity, Off-Target Toxicity) Decision->Halt No

A simplified decision-making model based on affinity and selectivity data.

Conclusion

While N-(3-Aminophenyl)methanesulfonamide hydrochloride is often viewed as a starting point for synthesis, it possesses a pharmacologically relevant scaffold that demands rigorous biological characterization. A systematic evaluation of target binding affinity and selectivity is not merely an academic exercise; it is the foundation upon which successful drug development programs are built. By employing an integrated strategy of orthogonal, state-of-the-art assays—from in vitro biophysics (SPR, ITC) to cellular target engagement (CETSA) and broad selectivity profiling (Kinase Panels, CETSA-MS)—researchers can transform a chemical entity from an unknown into a well-characterized lead candidate with a clear path toward preclinical development. This structured approach minimizes risk, conserves resources, and ultimately accelerates the journey of discovering novel therapeutics.

References

  • Yang, T., & Huwiler, K. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from Pelago Bioscience website. [Link]

  • ResearchGate. (2020, March 21). Effective methods of estimating ligand binding affinity to a protein active site?. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from Eurofins Discovery website. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from Reaction Biology website. [Link]

  • Balius, T. E., et al. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of Chemical Information and Modeling. [Link]

  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from Bio-Rad website. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Zhou, X., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • Pelago Bioscience. (2026, February 19). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. [Link]

  • Zhang, Y., et al. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Nature Communications. [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Cousins, K. R., et al. (2014). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. Journal of Biomolecular Screening. [Link]

  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery. [Link]

  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. [Link]

  • Kalliokoski, T., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from Khan Academy. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from Harvard University website. [Link]

  • Chem-Impex. (n.d.). N-(3-Aminomethyl-phenyl)methanesulfonamide. Retrieved from Chem-Impex website. [Link]

  • James, L. I., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nature Chemical Biology. [Link]

  • Alam, O., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences. [Link]

  • Becker, O. M., et al. (2006). An Integrated in Silico 3D Model-Driven Discovery of a Novel, Potent, and Selective Amidosulfonamide 5-HT1A Agonist (PRX-00023) for the Treatment of Anxiety and Depression. Journal of Medicinal Chemistry. [Link]

  • Ma, L., et al. (2017). Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Vainauskas, V., et al. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. [Link]

  • Cederbaum, F., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. [Link]

  • Shchepina, A. V., et al. (2023). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Pharmaceuticals. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Pharmacology of N-(3-Aminophenyl)methanesulfonamide Hydrochloride

Abstract N-(3-Aminophenyl)methanesulfonamide hydrochloride is a chemical entity with significant potential in drug discovery, primarily serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3-Aminophenyl)methanesulfonamide hydrochloride is a chemical entity with significant potential in drug discovery, primarily serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] Its sulfonamide and aminophenyl moieties are well-established pharmacophores present in a wide array of drugs, including those with antibacterial, anti-inflammatory, and anticancer properties.[1][3] This guide provides a comprehensive overview of the theoretical and practical aspects of the in vivo pharmacology of N-(3-Aminophenyl)methanesulfonamide hydrochloride. In the absence of extensive publicly available in vivo data for this specific compound, this document outlines the foundational principles and standard methodologies that would be employed to characterize its pharmacokinetic, pharmacodynamic, and safety profiles. This guide is intended for researchers, scientists, and drug development professionals to inform the design and execution of preclinical in vivo studies.

Introduction: The Scientific Rationale for In Vivo Evaluation

The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. While in vitro assays provide valuable information on a compound's activity at the molecular and cellular level, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies are therefore indispensable for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK), as well as its therapeutic effect and potential for toxicity, known as pharmacodynamics (PD) and safety pharmacology, respectively.[4][5]

N-(3-Aminophenyl)methanesulfonamide hydrochloride, with its potential as a precursor for various bioactive molecules, warrants a thorough in vivo characterization to unlock its therapeutic promise.[2][3] The hydrochloride salt form often enhances stability and aqueous solubility, facilitating its use in various experimental settings.[1]

Predicted Pharmacokinetic Profile and Methodologies for its In Vivo Assessment

A fundamental understanding of a compound's pharmacokinetic profile is paramount for designing efficacious and safe dosing regimens. The following section details the key PK parameters and a standard experimental protocol for their determination in a rodent model.

Key Pharmacokinetic Parameters

A comprehensive rodent pharmacokinetic study would aim to determine the following key parameters:

ParameterDescription
Bioavailability (%F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Clearance (CL) The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half.
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma after administration.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.
Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a standard approach for a single-dose pharmacokinetic study in rats.[6][7][8]

Objective: To determine the key pharmacokinetic parameters of N-(3-Aminophenyl)methanesulfonamide hydrochloride following intravenous (IV) and oral (PO) administration in rats.

Materials:

  • N-(3-Aminophenyl)methanesulfonamide hydrochloride

  • Vehicle suitable for IV and PO administration (e.g., saline, 5% dextrose in water)

  • Male Wistar rats (n=18)

  • Cannulas for blood collection

  • Analytical standards and reagents for LC-MS/MS analysis

Methodology:

  • Animal Acclimatization and Preparation:

    • Acclimatize rats to the laboratory environment for at least 7 days.

    • Fast animals overnight prior to dosing, with free access to water.

    • Surgically implant jugular vein cannulas for serial blood sampling.

  • Dosing:

    • Divide rats into two groups (n=9 per group).

    • Group 1 (IV): Administer a single intravenous bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[6]

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(3-Aminophenyl)methanesulfonamide hydrochloride in rat plasma.

    • Analyze plasma samples to determine the drug concentration at each time point.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate the key pharmacokinetic parameters for both IV and PO routes.

Predicted Metabolic Pathways

The metabolism of sulfonamides is species-dependent but generally occurs in the liver via Phase I oxidation and Phase II conjugation reactions.[9] For N-(3-Aminophenyl)methanesulfonamide, potential metabolic pathways include:

  • N-acetylation of the aromatic amino group.

  • Aromatic hydroxylation of the phenyl ring.

  • Glucuronide conjugation of the amino or hydroxylated metabolites.

The following diagram illustrates the potential metabolic transformations:

parent N-(3-Aminophenyl)methanesulfonamide acetylation N-acetylated Metabolite parent->acetylation Phase II (N-acetyltransferase) hydroxylation Hydroxylated Metabolite parent->hydroxylation Phase I (CYP450) conjugation Glucuronide Conjugate hydroxylation->conjugation Phase II (UGT)

Caption: Predicted metabolic pathways of N-(3-Aminophenyl)methanesulfonamide.

In Vivo Pharmacodynamics: Assessing Therapeutic Efficacy

Given that derivatives of aminophenyl sulfonamides have shown promise as anticancer agents,[10][11][12][13] a hypothetical in vivo pharmacodynamic study in a tumor xenograft model is presented to illustrate the assessment of therapeutic efficacy.

Experimental Protocol: Murine Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a hypothetical derivative of N-(3-Aminophenyl)methanesulfonamide hydrochloride (Compound X) in a human tumor xenograft model.

Materials:

  • Compound X

  • Human cancer cell line (e.g., A375 melanoma)[14]

  • Immunocompromised mice (e.g., nude mice)

  • Vehicle for dosing

  • Standard-of-care chemotherapy agent (positive control)

Methodology:

  • Tumor Implantation:

    • Subcutaneously implant human cancer cells into the flank of each mouse.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Animal Randomization and Dosing:

    • Randomize mice into treatment groups (e.g., vehicle control, Compound X low dose, Compound X high dose, positive control).

    • Administer the assigned treatment daily via the appropriate route (e.g., oral gavage) for a specified duration (e.g., 21 days).

  • Efficacy Assessment:

    • Measure tumor volume using calipers twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume and weight between groups.

The following diagram illustrates the experimental workflow:

start Tumor Cell Implantation growth Tumor Growth Monitoring start->growth randomization Animal Randomization growth->randomization dosing Treatment Administration randomization->dosing monitoring Tumor & Body Weight Monitoring dosing->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis endpoint->analysis core Safety Pharmacology Core Battery cns Central Nervous System (FOB/Irwin Test) core->cns cv Cardiovascular System (Telemetry) core->cv resp Respiratory System (Plethysmography) core->resp

Sources

Protocols & Analytical Methods

Method

Advanced NMR Characterization Protocol for N-(3-Aminophenyl)methanesulfonamide Hydrochloride

Scientific Rationale & Structural Dynamics N-(3-Aminophenyl)methanesulfonamide hydrochloride is a highly versatile pharmacophore building block, frequently utilized in the design of antibacterial and anti-inflammatory th...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Dynamics

N-(3-Aminophenyl)methanesulfonamide hydrochloride is a highly versatile pharmacophore building block, frequently utilized in the design of antibacterial and anti-inflammatory therapeutics due to the established bioactivity of the sulfonamide moiety [1]. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its conformational dynamics and ionic state.

As a salt derived from a weak base (the aromatic amine) and a strong acid (hydrochloric acid), the primary amine exists in a protonated state, forming an anilinium ion (-NH₃⁺) [1]. This protonation fundamentally alters the electronic environment of the meta-substituted benzene ring. In the free base form, the electron-donating nature of the -NH₂ group shields the aromatic protons, placing them upfield (typically around 6.36–6.58 ppm) [2]. However, the protonated anilinium group in the hydrochloride salt acts as a strong electron-withdrawing group via induction, significantly deshielding the adjacent aromatic protons and shifting them downfield (>7.1 ppm). Furthermore, while the sulfonamide nitrogen undergoes rapid nitrogen inversion at room temperature, the protonation of the anilinium nitrogen locks its configuration, subtly influencing the overall molecular relaxation times [1].

Experimental Workflow: Sample Preparation & Acquisition

To ensure a high-fidelity spectrum, the sample preparation must account for the compound's polarity and the presence of exchangeable protons.

Causality in Solvent Selection

Dimethyl sulfoxide-d6 (DMSO-d₆) is the mandatory solvent for this analysis. While Deuterium oxide (D₂O) possesses the polarity required to dissolve the hydrochloride salt, it will cause rapid deuterium exchange with the -NH₃⁺ and -NHSO₂- protons, rendering these critical structural markers invisible to ¹H NMR. DMSO-d₆ lacks active protons, preserving the broad singlets of the nitrogen-bound protons while providing excellent solubility for the ionic lattice.

Self-Validating Acquisition Protocol
  • Sample Weighing: Accurately weigh 15–20 mg of the compound. This concentration ensures an optimal signal-to-noise ratio for both ¹³C and 2D NMR acquisitions without causing viscosity-induced line broadening.

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex and sonicate until the solution is optically clear. Particulates will distort the magnetic field homogeneity.

  • Internal Referencing: Ensure the DMSO-d₆ contains a trace amount of Tetramethylsilane (TMS) for precise calibration (δ 0.00 ppm), or calibrate directly to the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.5 ppm (¹³C).

  • Validation Check: During the initial ¹H acquisition, integrate the sharp methyl singlet (~3.05 ppm) to exactly 3.00. The entire aromatic multiplet region (7.15–7.50 ppm) must subsequently integrate to exactly 4.00. A deviation of >5% indicates either incomplete longitudinal relaxation ( T1​ )—necessitating an increase in the relaxation delay ( d1​ ) from 1.0 s to 2.0 s—or the presence of synthetic impurities.

NMR_Workflow A 1. Sample Weighing (15-20 mg of Compound) B 2. Solvent Addition (0.6 mL DMSO-d6) A->B C 3. Dissolution & Homogenization (Vortex/Sonicate until clear) B->C D 4. Transfer to NMR Tube (5 mm precision glass tube) C->D E 5. Spectrometer Tuning (Lock, Tune, Match, Shim) D->E F 6. Data Acquisition (1H, 13C, COSY, HSQC, HMBC) E->F

Fig 1: Step-by-step sample preparation and acquisition workflow for NMR characterization.

Spectral Interpretation & Peak Assignment

The meta-substitution pattern of the benzene ring generates a distinct, non-equivalent spin system for the four aromatic protons (H-2, H-4, H-5, H-6).

¹H NMR Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
~10.20 Broad Singlet3H-NH₃⁺ (Anilinium)Highly deshielded by the localized positive charge; broad due to quadrupolar relaxation of ¹⁴N [1].
~9.85 Singlet1H-NHSO₂-Deshielded by the strongly electron-withdrawing sulfonyl group[1].
~7.45 Triplet ( J≈8.0 Hz)1HH-5 (Aromatic)Ortho-coupled to both H-4 and H-6.
~7.35 Triplet ( J≈2.0 Hz)1HH-2 (Aromatic)Isolated between the two substituents; exhibits only long-range meta coupling.
~7.25 Multiplet (ddd)1HH-4 (Aromatic)Ortho-coupled to H-5, meta-coupled to H-2 and H-6.
~7.15 Multiplet (ddd)1HH-6 (Aromatic)Ortho-coupled to H-5, meta-coupled to H-2 and H-4.
~3.05 Singlet3H-CH₃ (Methyl)Sharp upfield singlet characteristic of a methanesulfonyl group [1].

(Note: The free base analog exhibits the primary amine protons at ~5.53 ppm, demonstrating the massive ~4.7 ppm downfield shift induced by hydrochloride salt formation [2].)

¹³C NMR Quantitative Data Summary
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
~139.5 Quaternary (C)C-1Directly attached to the electronegative -NHSO₂- group.
~133.0 Quaternary (C)C-3Directly attached to the -NH₃⁺ group.
~130.5 Methine (CH)C-5Meta to both substituents; least affected by inductive effects.
~120.0 Methine (CH)C-4Ortho to the anilinium group; shielded relative to C-5.
~116.5 Methine (CH)C-6Ortho to the sulfonamide group.
~115.0 Methine (CH)C-2Sandwiched between two electron-withdrawing groups; exhibits unique shielding dynamics.
~39.5 Methyl (CH₃)-CH₃Aliphatic carbon. Caution: May partially overlap with the DMSO-d₆ septet; requires careful baseline resolution.

2D NMR Strategy for Regioisomer Confirmation

To unequivocally prove the 1,3-meta substitution pattern and rule out 1,2-ortho or 1,4-para isomers, a suite of 2D NMR experiments is required.

  • COSY (Correlation Spectroscopy): Will reveal the continuous spin system of H-4, H-5, and H-6. Crucially, H-2 will show no strong ortho-coupling cross-peaks, isolating it within the network.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the proton-bearing carbons (C-2, C-4, C-5, C-6, and CH₃) from the quaternary carbons (C-1, C-3), validating the 1D ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): The definitive self-validation step. The methyl protons (~3.05 ppm) will show a strong 3-bond correlation to C-1, anchoring the methanesulfonamide group to the ring. The isolated H-2 proton will exhibit 3-bond correlations to C-4 and C-6, and critical 2/3-bond correlations to the quaternary C-1 and C-3, perfectly mapping the meta-architecture.

NMR_Logic HSQC HSQC (1-Bond C-H) H_Arom Aromatic Protons (H-2, H-4, H-5, H-6) HSQC->H_Arom Assigns CH C_Arom Aromatic Carbons (C-1 to C-6) HSQC->C_Arom HMBC HMBC (2/3-Bond C-H) HMBC->C_Arom CH3 Methyl Group (CH3) HMBC->CH3 Anchors to C-1 COSY COSY (3-Bond H-H) COSY->H_Arom Maps Spin System

Fig 2: 2D NMR correlation logic for unambiguous structural and regioisomer elucidation.

References

  • World Intellectual Property Organization (WIPO).WO2023158795A1 - Inhibitors of RNA Helicase DHX9 and Uses Thereof. (Contains comparative ¹H NMR data for the free base N-(3-aminophenyl)methanesulfonamide).
Application

Application Notes &amp; Protocols: The Strategic Utility of N-(3-Aminophenyl)methanesulfonamide Hydrochloride in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of N-(3-Aminophenyl)methanesulfonamide hydrochloride as a pivotal pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of N-(3-Aminophenyl)methanesulfonamide hydrochloride as a pivotal pharmaceutical intermediate. We will explore its chemical attributes, strategic importance in medicinal chemistry, and detailed protocols for its application, with a particular focus on its role as a key building block in the synthesis of targeted therapeutics like kinase inhibitors. The narrative emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.

Introduction: A Versatile Scaffold in Modern Drug Discovery

N-(3-Aminophenyl)methanesulfonamide hydrochloride is an organic compound distinguished by a meta-substituted aminophenyl ring and a methanesulfonamide functional group. This specific arrangement of functional groups makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents.

  • The Aminophenyl Moiety: The primary amino group serves as a versatile synthetic handle, providing a reactive site for nucleophilic substitution, acylation, and other coupling reactions.[1] This allows for the strategic incorporation of the sulfonamide-bearing phenyl ring into larger, more complex molecular architectures.[2]

  • The Methanesulfonamide Group: The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antibacterial drugs.[1][3] It often enhances pharmacokinetic properties by improving solubility and acting as a hydrogen bond donor/acceptor, facilitating strong interactions with biological targets like enzyme active sites.[2][4]

  • The Hydrochloride Salt: The hydrochloride salt form typically enhances the compound's stability and aqueous solubility, simplifying its handling, storage, and use in various reaction conditions.[1]

The convergence of these features makes N-(3-Aminophenyl)methanesulfonamide and its analogs indispensable tools for medicinal chemists aiming to develop novel therapeutics.[5]

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and safety requirements is fundamental to its effective and safe use in a laboratory setting.

Physicochemical Data
PropertyValueSource(s)
CAS Number 57005-05-7
Molecular Formula C₇H₁₀N₂O₂S · HCl
Molecular Weight 222.7 g/mol
Appearance Solid
Purity ≥95%
InChI Key OPOGTZQOJAPQPS-UHFFFAOYSA-N
Melting Point 117-121 °C (for free base)[6]
Safety & Handling

N-(3-Aminophenyl)methanesulfonamide and its analogs should be handled with appropriate care in a laboratory setting.

Hazard ClassGHS CodesPrecautionary Measures
Acute Toxicity (Oral) H302 (Harmful if swallowed)P264, P270, P301+P312+P330
Skin Irritation H315 (Causes skin irritation)P280, P302+P352[7][8]
Eye Irritation H319 (Causes serious eye irritation)P280, P305+P351+P338[7][8]
Respiratory Irritation H335 (May cause respiratory irritation)P261, P304+P340[8]
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. Use a fume hood to avoid inhalation of dust.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Application: Synthesis of Kinase Inhibitors

The aminophenyl sulfonamide scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell proliferation and survival.[4][9] The primary amino group of the intermediate is perfectly positioned to undergo nucleophilic aromatic substitution (SNAᵣ) reactions with activated heterocyclic systems, such as chloropyrimidines, which are common core structures in many kinase inhibitors.[10]

A preeminent example of this application is in the synthesis of Pazopanib . Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[10][11] While the direct synthesis of Pazopanib utilizes the structurally similar intermediate 5-amino-2-methylbenzenesulfonamide, the reaction chemistry is identical and serves as a perfect model for the utility of N-(3-Aminophenyl)methanesulfonamide.

Logical Workflow: Kinase Inhibitor Synthesis

The following diagram illustrates the general strategic approach for incorporating the aminophenyl sulfonamide scaffold into a kinase inhibitor.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate & Final Product A N-(3-Aminophenyl) methanesulfonamide (or Analog) C Nucleophilic Aromatic Substitution (SNAᵣ) A->C B Activated Heterocycle (e.g., 2,4-Dichloropyrimidine) B->C D Coupled Intermediate C->D C-N Bond Formation E Final Kinase Inhibitor (after further steps) D->E Further Modification G IM2 Indazole Intermediate (IM2) Reaction Nucleophilic Substitution (Isopropanol, HCl, Reflux) IM2->Reaction SM3 Aminophenyl Sulfonamide (SM3) SM3->Reaction Pazopanib Pazopanib (Final Product) Reaction->Pazopanib C-N bond formation & Displacement of Cl⁻ G VEGF VEGF Ligand VEGFR VEGF Receptor (Tyrosine Kinase) VEGF->VEGFR Binds Pathway Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) VEGFR->Pathway Activates Pazopanib Pazopanib Pazopanib->VEGFR INHIBITS Response Cell Proliferation, Angiogenesis Pathway->Response

Sources

Method

Application Note: Advanced Mass Spectrometry Characterization of N-(3-Aminophenyl)methanesulfonamide Hydrochloride

Executive Summary & Chemical Context N-(3-Aminophenyl)methanesulfonamide hydrochloride (C₇H₁₀N₂O₂S · HCl) is a highly versatile synthetic intermediate and a critical pharmacophore building block in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-(3-Aminophenyl)methanesulfonamide hydrochloride (C₇H₁₀N₂O₂S · HCl) is a highly versatile synthetic intermediate and a critical pharmacophore building block in modern drug discovery. The meta-substituted aminophenyl moiety provides a reactive handle for combinatorial library synthesis, while the methanesulfonamide group is a well-established motif used to modulate pharmacokinetic properties and target specific enzymatic pathways [1].

For researchers and drug development professionals, the accurate mass spectrometric (MS) characterization of this compound is essential for structural confirmation, impurity profiling, and pharmacokinetic tracking. This application note details a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered for the robust ionization and fragmentation of this sulfonamide salt.

Physicochemical & Mass Spectrometric Properties

Understanding the intrinsic properties of the molecule is the first step in rational analytical design. The hydrochloride salt form enhances aqueous solubility and bench stability [1]; however, during MS analysis, the salt must be fully dissociated to observe the protonated free base.

Table 1: Physicochemical and Mass Spectrometric Parameters

ParameterValueAnalytical Significance
Molecular Formula (Free Base) C₇H₁₀N₂O₂SDetermines the exact isotopic distribution pattern.
Monoisotopic Mass 186.0463 DaBaseline for high-resolution mass accuracy calculations.
Expected Precursor[M+H]⁺ m/z 187.0536Primary target for quadrupole isolation in ESI(+) mode.
LogP (Estimated) ~0.5 - 1.0Indicates moderate polarity; requires a high-aqueous starting gradient for adequate C18 retention.
Ionization Modifiers 0.1% Formic AcidEssential to neutralize the Cl⁻ counterion and drive complete protonation of the primary amine.

Mechanistic Insights into Gas-Phase Fragmentation

To optimize Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays, one must understand the causality behind the molecule's fragmentation. Under Positive Electrospray Ionization (ESI+), N-(3-Aminophenyl)methanesulfonamide undergoes highly specific collision-induced dissociation (CID) pathways dictated by its functional groups.

  • The SO₂ Extrusion Rearrangement (m/z 123.09): A hallmark of aromatic sulfonamides in atmospheric pressure ionization MS is the unique loss of 64 Da (SO₂) [2]. This is not a simple heterolytic bond cleavage. Instead, it is an intramolecular rearrangement occurring in the gas phase, where the migrating amine group attaches to the ipso-position of the aromatic ring upon dissociation of the Ar–S bond [3]. This pathway is highly diagnostic for arylsulfonamides.

  • S-N Bond Cleavage (m/z 107.06 & 78.99): The sulfonamide S-N bond is susceptible to cleavage. Depending on where the charge is retained, this results in either the loss of a methanesulfinic acid neutral (80 Da) to yield an anilinium-like ion (m/z 107.06), or heterolytic cleavage yielding the methanesulfonyl cation (m/z 78.99) [2].

Fragmentation M [M+H]+ m/z 187.05 F1 [M+H - SO2]+ m/z 123.09 M->F1 - SO2 (64 Da) Intramolecular Rearrangement F2 [M+H - CH4SO2]+ m/z 107.06 M->F2 - CH4SO2 (80 Da) S-N Bond Cleavage F3 [CH3SO2]+ m/z 78.99 M->F3 Heterolytic Cleavage Charge Retention on S

Fig 1: Proposed ESI(+) CID fragmentation pathways of the protonated molecular ion.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Every step includes a physical or chemical rationale to ensure reproducibility and data integrity.

Sample Preparation & Salt Dissociation
  • Rationale: The presence of the chloride counterion can cause localized ion suppression in the ESI source or lead to the formation of unwanted adducts.

  • Procedure:

    • Accurately weigh 1.0 mg of N-(3-Aminophenyl)methanesulfonamide hydrochloride.

    • Dissolve in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.2% Formic Acid . Causality: The excess formic acid acts as a stronger acid in the microenvironment, effectively displacing the chloride and ensuring the basic primary amine is fully protonated prior to injection.

    • Vortex for 30 seconds and sonicate for 2 minutes.

    • Dilute to a working concentration of 100 ng/mL using the initial LC mobile phase conditions.

LC-MS/MS Instrumental Setup
  • Chromatography: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B to retain the polar sulfonamide. Hold for 0.5 min, ramp to 60% B over 3.5 min.

  • Mass Spectrometry (High-Resolution Orbitrap or Q-TOF):

    • Polarity: Positive ESI.

    • Capillary Voltage: 3.5 kV (Optimized to prevent in-source fragmentation of the fragile S-N bond).

    • Desolvation Temperature: 350°C (Ensures complete droplet evaporation without thermal degradation).

    • Collision Energy (CE): Apply a stepped CE of 15, 25, and 35 eV. Causality: The SO₂ rearrangement requires moderate energy (approx. 20-25 eV), while the terminal S-N cleavage requires higher energy (>30 eV). A stepped approach captures the complete fragmentation landscape in a single MS/MS scan.

Workflow N1 Sample Prep HCl Dissociation N2 UHPLC Separation C18 Gradient N1->N2 N3 ESI(+) Ionization [M+H]+ Generation N2->N3 N4 CID Fragmentation SO2 Extrusion N3->N4 N5 High-Res MS Detection N4->N5

Fig 2: End-to-end LC-MS/MS analytical workflow for N-(3-Aminophenyl)methanesulfonamide.

System Suitability & Validation Checks (Critical Step)

Before analyzing unknown samples or biological matrices, the protocol mandates a self-validating System Suitability Test (SST). Inject the 100 ng/mL standard in triplicate. The system is considered analytically valid only if:

  • Retention Time Stability: The peak elutes within ±0.05 min across all injections.

  • Mass Accuracy: The exact mass of the [M+H]⁺ precursor (m/z 187.0536) is within ≤ 5 ppm.

  • Thermodynamic Consistency: The ion ratio of the primary fragments (m/z 123.09 / m/z 107.06) remains stable within ±10%. Fluctuations beyond this indicate unstable collision cell gas pressure or fluctuating collision energies.

Data Interpretation & Expected Results

Upon successful execution of the protocol, the resulting MS/MS spectra should be compared against the theoretical fragment structures. The presence of the m/z 123.09 ion is the definitive fingerprint for the intact arylsulfonamide core.

Table 2: Characteristic MS/MS Product Ions (ESI+, CID)

Exact m/zFormulaNeutral LossProposed MechanismRelative Abundance (Est.)
187.0536 C₇H₁₁N₂O₂S⁺NoneProtonated Precursor [M+H]⁺Variable (CE dependent)
123.0917 C₇H₁₁N₂⁺63.9619 (SO₂)Intramolecular gas-phase rearrangement [3]High (Base Peak at ~20 eV)
107.0604 C₆H₇N₂⁺80.0031 (CH₄SO₂)S-N bond cleavage with H-transfer [2]Medium
78.9853 CH₃SO₂⁺108.0683 (C₆H₈N₂)Heterolytic cleavage, charge on sulfonylLow-Medium (High CE)

References

  • Benchchem. "N-(3-Aminophenyl)methanesulfonamide hydrochloride: Contextual Placement within Aminophenyl Sulfonamide Chemistry." Benchchem Product Database.
  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 2003;17(21):2373-9.
  • PubMed. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." Journal of Mass Spectrometry, 2008.

Technical Notes & Optimization

Troubleshooting

Improving the synthesis yield of N-(3-Aminophenyl)methanesulfonamide hydrochloride

Welcome to the Application Scientist Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis and isolation of N-(3-Amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis and isolation of N-(3-Aminophenyl)methanesulfonamide hydrochloride .

Below, you will find mechanistic FAQs, step-by-step self-validating protocols, and troubleshooting guides to help you overcome common yield-limiting bottlenecks in your workflows.

SECTION 1: Strategic Route Selection (FAQ)

Q1: Why is my yield consistently below 40% when synthesizing directly from m-phenylenediamine? A1: The low yield is a direct consequence of competing nucleophilic sites. m-Phenylenediamine possesses two highly reactive primary amino groups. When you react it with methanesulfonyl chloride (MsCl), the first sulfonylation occurs rapidly. However, to neutralize the HCl byproduct, a base like pyridine or triethylamine is required[1]. This base can deprotonate the newly formed sulfonamide (which has a pKa of ~10), creating a highly nucleophilic sulfonamide anion. Consequently, the intermediate can react with a second equivalent of MsCl, leading to N,N-disulfonylation on the same nitrogen, or the second primary amine can react to form N,N'-disulfonylated byproducts[1]. This lack of regiocontrol drastically consumes your starting material and complicates purification.

Q2: Is there a more efficient, higher-yielding alternative to the direct sulfonylation route? A2: Yes. The industry-standard approach for high-yield synthesis is the Two-Step Nitro Reduction Strategy starting from 3-nitroaniline[2]. The strong electron-withdrawing nature of the nitro group (-NO2) deactivates the aromatic ring, significantly reducing the nucleophilicity of the amine compared to m-phenylenediamine, while still allowing for quantitative mono-sulfonylation[2]. Because there is only one amino group present, the risk of N,N'-disulfonylation is completely eliminated. The subsequent catalytic reduction of the nitro group to an amine is highly efficient and clean.

SECTION 2: Quantitative Route Comparison

To guide your experimental design, the following table summarizes the quantitative metrics and operational parameters of the two primary synthetic pathways.

ParameterRoute A: Direct SulfonylationRoute B: Nitro Reduction (Recommended)
Starting Material m-Phenylenediamine3-Nitroaniline
Typical Overall Yield 35% - 45%75% - 85%
Major Impurities N,N'-disulfonylated adductsTrace unreacted nitro intermediate
Regioselectivity Poor (Requires strict stoichiometry)Excellent (Structurally enforced)
Purification Required Heavy silica gel chromatographySimple filtration / Recrystallization
Scalability Poor (Exothermic, complex mixtures)Excellent (Highly controlled)

SECTION 3: Step-by-Step Methodologies & Troubleshooting

Protocol 1: The Two-Step Nitro Reduction Workflow (Recommended)

This self-validating protocol ensures high regioselectivity and quantitative conversion.

Step 1: Sulfonylation of 3-Nitroaniline

  • Dissolution: Dissolve 1.0 equivalent of 3-nitroaniline in anhydrous dichloromethane (DCM). Add 1.2 equivalents of pyridine. Causality: Pyridine acts as an acid scavenger to prevent the protonation of the amine, which would halt the reaction[2].

  • Addition: Cool the flask to 0 °C. Add 1.05 equivalents of methanesulfonyl chloride (MsCl) dropwise over 30 minutes.

  • Validation: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (bright yellow spot) should disappear, replaced by a lower Rf spot (N-(3-nitrophenyl)methanesulfonamide).

  • Workup: Quench with 1N HCl to remove excess pyridine. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Catalytic Hydrogenation (Reduction)

  • Setup: Dissolve the intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) (5% w/w).

  • Reaction: Purge the flask with Nitrogen, then introduce Hydrogen gas (1 atm via balloon). Stir vigorously at room temperature.

  • Validation: The reaction is complete when hydrogen uptake ceases. Visually, the distinct yellow tint of the nitro compound will fade to a colorless or pale solution.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the free base, N-(3-Aminophenyl)methanesulfonamide.

Troubleshooting Protocol 1:

  • Issue: Incomplete reduction in Step 2.

  • Cause/Solution: Catalyst poisoning from trace sulfur impurities (unreacted MsCl). Ensure rigorous washing during the Step 1 workup before proceeding to hydrogenation.

Protocol 2: Hydrochloride Salt Formation and Isolation

Converting the free base to the hydrochloride salt enhances aqueous solubility and protects the primary amine from oxidative degradation[1].

  • Dissolution: Dissolve the free base in a minimum volume of anhydrous ethyl acetate (EtOAc) or ethanol.

  • Acidification: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (4M) or HCl gas under continuous stirring at 0 °C.

  • Validation (Self-Evident): The protonation of the primary amine forms an anilinium ion[1]. Because the resulting salt is highly polar, a white precipitate will immediately crash out of the non-polar organic solvent.

  • Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum to yield pure N-(3-Aminophenyl)methanesulfonamide hydrochloride.

Troubleshooting Protocol 2:

  • Issue: The product turns pink or brown during storage.

  • Cause/Solution: The free base is susceptible to air oxidation. Ensure the salt formation is driven to completion (pH < 2 during precipitation) and store the final hydrochloride salt in a desiccator away from light.

SECTION 4: Synthesis Workflow Visualization

The following diagram maps the logical flow of both synthetic routes, highlighting where critical interventions dictate the success or failure of the yield.

SynthesisRoutes SM1 m-Phenylenediamine (Starting Material A) Route1 Direct Sulfonylation MsCl (0.95 eq), Pyridine, 0°C SM1->Route1 Route A (Low Yield Risk) SM2 3-Nitroaniline (Starting Material B) Route2_1 Regioselective Sulfonylation MsCl (1.1 eq), Pyridine SM2->Route2_1 Route B (High Yield) FreeBase N-(3-Aminophenyl) methanesulfonamide Route1->FreeBase Risk: N,N'-Disulfonylation Intermediate N-(3-nitrophenyl) methanesulfonamide Route2_1->Intermediate Deactivated Ring Route2_2 Catalytic Hydrogenation Pd/C, H2 (1 atm), RT Intermediate->Route2_2 Route2_2->FreeBase Quantitative Reduction SaltForm Salt Formation HCl in EtOAc/EtOH FreeBase->SaltForm Product N-(3-Aminophenyl)methanesulfonamide hydrochloride SaltForm->Product Precipitation

Fig 1: Comparative synthetic workflows for N-(3-Aminophenyl)methanesulfonamide hydrochloride.

References

Sources

Optimization

Minimizing impurities during N-(3-Aminophenyl)methanesulfonamide hydrochloride synthesis

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Synthesis. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for minimizing impurities during t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Synthesis. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for minimizing impurities during the synthesis of N-(3-Aminophenyl)methanesulfonamide hydrochloride .

Due to the bifunctional nature of the starting materials and the specific reactivity of meta-substituted anilines, researchers frequently encounter issues with over-sulfonylation, oxidation, and incomplete salt formation. This guide is designed to help you establish a self-validating, high-purity synthetic workflow.

I. Mechanistic Overview & Synthetic Strategy

The synthesis of N-(3-Aminophenyl)methanesulfonamide hydrochloride generally follows one of two primary pathways:

  • Direct Sulfonylation: The direct reaction of m-phenylenediamine with methanesulfonyl chloride (MsCl)[1].

  • Nitro-Reduction (Preferred): The sulfonylation of 3-nitroaniline to form N-(3-nitrophenyl)methanesulfonamide, followed by the reduction of the nitro group to an amine[1][2].

While direct sulfonylation is shorter, it leverages the nucleophilic character of both amino groups, making the reaction notoriously difficult to arrest at mono-sulfonylation. The nitro-reduction route is structurally blind to bis-sulfonylation at the final stage, offering a superior purity profile.

SynthesisWorkflow SM1 m-Phenylenediamine (Direct Route) Int1 N-(3-Aminophenyl)methanesulfonamide (Free Base) SM1->Int1 MsCl, Base, Solvent Imp1 Bis-sulfonylated Impurity (N,N'-bis(methylsulfonyl)...) SM1->Imp1 Excess MsCl / High Temp Imp2 Oxidation By-products (Dark colored) SM1->Imp2 O2 Exposure SM2 3-Nitroaniline (Nitro Route) Int2 N-(3-Nitrophenyl)methanesulfonamide SM2->Int2 MsCl, Pyridine MsCl Methanesulfonyl Chloride (MsCl) Salt N-(3-Aminophenyl)methanesulfonamide HCl (Final Product) Int1->Salt HCl (g) or aq. HCl in Solvent Int2->Int1 Reduction (Fe/NH4Cl or Pd/C) Imp3 Unreacted Nitro Intermediate Int2->Imp3 Incomplete Reduction

Synthesis workflows and common impurity branch points.

II. Troubleshooting Guide & Causality Analysis

Issue 1: High Levels of Bis-Sulfonylated Impurity (N,N'-bis(methylsulfonyl)-1,3-phenylenediamine)

Symptom: HPLC analysis shows a significant peak with a higher retention time than the product; mass spectrometry confirms a +78 Da mass shift relative to the desired free base. Causality: In the direct sulfonylation of m-phenylenediamine, the first sulfonylation forms the desired product. However, because the two amino groups are meta to each other, the electron-withdrawing effect of the newly formed sulfonamide group does not sufficiently deactivate the second amino group through resonance. Thus, the second amine remains highly nucleophilic, leading to rapid bis-sulfonylation[1]. Solution: If you must use the direct route, strictly control the stoichiometry (0.95 to 1.00 eq of MsCl), utilize high dilution, and perform the addition at cryogenic temperatures (0 to -10 °C). However, the definitive solution is to switch to the Nitro-Reduction Route .

Issue 2: Deep Coloration / Brown Degradants in the Free Base

Symptom: The isolated N-(3-Aminophenyl)methanesulfonamide free base is dark brown or purple instead of off-white/pale yellow. Causality: Electron-rich aromatic amines (like m-phenylenediamine and the target free base) are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, forming complex, highly conjugated azo or quinoid-type polymeric impurities. Solution: Conduct all post-reduction workup steps under an inert atmosphere (Argon/N2). Immediately convert the purified free base into the hydrochloride salt. Protonation of the amino group to form the anilinium ion drastically reduces its electron density, protecting it from oxidative degradation and increasing its stability[1].

Issue 3: Incomplete Reduction in the Nitro Route

Symptom: Presence of N-(3-nitrophenyl)methanesulfonamide in the final product. Causality: When using catalytic hydrogenation (Pd/C), catalyst poisoning can occur due to the sulfur atom in the methanesulfonamide group, halting the reaction prematurely. Solution: Switch to a chemical reduction method that is immune to sulfur poisoning, such as the Iron/Ammonium Chloride (Fe/NH4Cl) reduction system[2].

TroubleshootingTree Start Impurity Detected in API Q1 Is it Bis-sulfonylated? (+78 Da) Start->Q1 Q2 Is it deeply colored? (Oxidation) Start->Q2 Q3 Is it unreacted Nitro intermediate? Start->Q3 Sol1 Switch to Nitro Route or strictly control MsCl to 0.95 eq Q1->Sol1 Yes Sol2 Degas solvents, use Argon atmosphere, form HCl salt immediately Q2->Sol2 Yes Sol3 Switch from Pd/C to Fe/NH4Cl reduction Q3->Sol3 Yes

Logical decision tree for identifying and resolving common impurities.

III. Quantitative Impurity Profiling

The table below summarizes the typical impurity profiles observed when optimizing the synthesis routes.

Synthesis RouteReagents / ConditionsBis-Sulfonylation (%)Oxidation Impurities (%)Unreacted SM (%)Overall API Yield
Direct Route (Standard) m-phenylenediamine, MsCl (1.1 eq), Pyridine, 25°C15 - 25%5 - 10%< 2%40 - 50%
Direct Route (Optimized) m-phenylenediamine, MsCl (0.95 eq), TEA, 0°C5 - 8%2 - 5%10 - 15%60 - 65%
Nitro Route (Pd/C) 3-nitroaniline MsCl H2, Pd/C< 0.1%< 1%5 - 12%70 - 75%
Nitro Route (Fe/NH4Cl) 3-nitroaniline MsCl Fe, NH4Cl, 70°C< 0.1% < 1% < 0.5% 80 - 85%

IV. Validated Experimental Protocols

To ensure self-validation, the following protocols include specific in-process controls (IPCs).

Protocol A: High-Yield Reduction of N-(3-nitrophenyl)methanesulfonamide

This protocol utilizes the Fe/NH4Cl system to avoid catalyst poisoning and ensure complete conversion[2].

Reagents:

  • N-(3-nitrophenyl)methanesulfonamide: 2.6 g (12.0 mmol, 1.00 equiv)

  • Iron powder (fine, activated): 3.38 g (60.5 mmol, 5.03 equiv)

  • Ammonium chloride (NH4Cl): 6.48 g (121 mmol, 10.1 equiv)

  • Methanol / Water (2:1 v/v): 60 mL

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-(3-nitrophenyl)methanesulfonamide in 40 mL of methanol.

  • Activation: Add 20 mL of deionized water followed by NH4Cl. Stir until dissolved.

  • Reduction: Add the iron powder in three portions over 10 minutes to prevent excessive exotherms.

  • Heating: Heat the reaction mixture to 70 °C under an inert atmosphere (N2) for 2–4 hours.

  • In-Process Control (IPC): Monitor by TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the starting material spot (higher Rf) completely disappears.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth (Celite) to remove iron residues. Wash the filter cake with hot methanol (2 x 15 mL)[2].

  • Workup: Concentrate the filtrate under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield the free base as an orange/pale solid[2].

Protocol B: Hydrochloride Salt Formation

Converting the free base to the HCl salt prevents nitrogen inversion dynamics and stabilizes the molecule against oxidation[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified N-(3-Aminophenyl)methanesulfonamide free base in a minimum volume of anhydrous diethyl ether or isopropyl alcohol (IPA) under Argon.

  • Precipitation: Slowly add a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether) dropwise at 0 °C with vigorous stirring. A white to off-white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a blanket of nitrogen.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether. Dry in a vacuum oven at 40 °C for 12 hours to remove residual solvent and excess HCl.

V. Frequently Asked Questions (FAQs)

Q: Why does my N-(3-Aminophenyl)methanesulfonamide hydrochloride melt over a broad range instead of the literature value (117-121 °C)? A: A depressed or broad melting point (literature for the free base/derivatives is often cited around 117-121 °C[2][3]) indicates the presence of impurities or residual moisture. The hydrochloride salt is highly hygroscopic. Ensure your drying process utilizes a high vacuum and store the final API in a desiccator over Drierite or silica gel.

Q: Can I use Triethylamine (TEA) instead of Pyridine during the initial sulfonylation? A: Yes. While pyridine is traditionally used as both a solvent and a base to neutralize generated HCl[1], TEA in a solvent like Dichloromethane (DCM) is highly effective. However, TEA can sometimes lead to localized high pH zones if not stirred vigorously, which marginally increases the rate of bis-sulfonylation.

Q: How do I verify that I have the mono-sulfonylated product and not the bis-sulfonylated impurity? A: ¹H NMR Spectroscopy is the most definitive method. For the desired product, the methyl group protons of the methanesulfonamide will appear as a single sharp singlet (integrating to 3H)[1]. If the bis-sulfonylated impurity is present, you will either see a second distinct methyl singlet or the primary singlet will integrate proportionally higher relative to the aromatic protons.

VI. References

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-(3-Aminophenyl)methanesulfonamide Hydrochloride Derivatives in Oncology

Executive Summary & Structural Rationale In modern oncology drug discovery, the rational design of kinase and helicase inhibitors relies heavily on versatile, high-quality chemical intermediates. N-(3-Aminophenyl)methane...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern oncology drug discovery, the rational design of kinase and helicase inhibitors relies heavily on versatile, high-quality chemical intermediates. N-(3-Aminophenyl)methanesulfonamide hydrochloride (CAS 57005-05-7) has emerged as a critical building block for synthesizing highly potent targeted therapies[1].

As an application scientist, selecting the correct isomer and salt form is the first step in a successful drug development campaign. The 1 provides an optimal vector geometry, allowing derivatives to project deeply into the hydrophobic pockets of target enzymes[1]. Furthermore, the methanesulfonamide group acts as a superior pharmacophore compared to simple amines; it serves as a robust hydrogen bond donor/acceptor, mimicking phosphate groups in ATP-binding pockets while significantly improving the metabolic stability and pharmacokinetic (PK) profile of the resulting drug[1].

Crucially, utilizing the hydrochloride salt rather than the free base (CAS 37045-73-1) is a deliberate experimental choice. Protonation of the amino group into an anilinium ion enhances aqueous solubility and protects the primary amine from premature oxidative degradation during storage and early-stage library synthesis[1].

Workflow N1 N-(3-Aminophenyl) methanesulfonamide HCl N2 Amide Coupling (HATU / DIPEA) N1->N2 Base Neutralization N3 Derivative Library (e.g., Thiophene-carboxamides) N2->N3 C-N Bond Formation N4 High-Throughput Screening (ADP-Glo) N3->N4 In vitro Assay N5 Lead Optimization (DHX9 / Kinase Inhibitors) N4->N5 Hit Selection

Fig 1. Synthesis and screening workflow for methanesulfonamide derivatives.

Comparative Efficacy Profiles

Derivatives of N-(3-Aminophenyl)methanesulfonamide have been successfully deployed across multiple oncology targets. Below is a comparative analysis of two primary derivative classes: Thiophene-2-carboxamides (targeting the DHX9 RNA helicase)[2] and Pyrimidine-trioxos (targeting CDK/MEK kinases for cell cycle arrest)[3].

Quantitative Performance Data
Derivative ClassPrimary TargetTherapeutic Applicationin vitro IC50 (nM)Cell Viability (HCT116) IC50 (µM)Key Structural Modification
Thiophene-2-carboxamides DHX9 HelicaseOncology (RNA splicing arrest)12 - 450.8 - 2.55-bromo-4-phenyl substitution
Pyrimidine-trioxos CDK / MEKOncology (G1/G2 cycle arrest)85 - 1505.0 - 12.05-amino-2,4,7-trioxo core
Unmodified Core N/AChemical Intermediate>10,000>50.0N/A (HCl Salt)

Data Interpretation: The Thiophene-2-carboxamide derivatives demonstrate superior biochemical potency (IC50 < 50 nM) against DHX9 compared to the legacy pyrimidine-based kinase inhibitors[2]. The unmodified core exhibits no significant biological activity, validating its role strictly as a synthetic scaffold[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of the highest-performing derivative class (DHX9 inhibitors). Every step is designed with built-in causality and self-validation mechanisms.

Protocol A: Synthesis of Thiophene-Carboxamide Derivatives

Objective: Synthesize 5-bromo-N-(3-methanesulfonamidophenyl)-4-phenylthiophene-2-carboxamide via amide coupling[2].

Causality & Experience: Using HATU as a coupling reagent ensures rapid activation of the carboxylic acid, minimizing epimerization. The addition of N,N-Diisopropylethylamine (DIPEA) is the most critical variable. Because we are starting with the hydrochloride salt of the methanesulfonamide, a stoichiometric excess of DIPEA (3.0 equivalents) is required: 1 equiv to neutralize the HCl salt and liberate the nucleophilic primary amine, 1 equiv to neutralize the acid generated by HATU, and 1 equiv to maintain a basic microenvironment to drive the reaction forward.

Step-by-Step Methodology:

  • Dissolve 5-bromo-4-phenylthiophene-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes at room temperature to allow complete formation of the active ester.

  • Add 5 (1.5 equiv) in a single portion[2].

  • Stir the reaction mixture at room temperature for 1 hour[2].

  • Self-Validation Checkpoint: Monitor reaction progression via LC-MS. The complete disappearance of the activated ester mass and the dominant appearance of the product mass (m/z [M+H]+) confirms successful C-N bond formation.

  • Purify the crude residue via C18 reverse-phase flash chromatography, eluting with an Acetonitrile/Water gradient containing 0.05% NH₄HCO₃ to yield the pure product as a yellow solid[2].

Protocol B: DHX9 ATPase Activity Assay

Objective: Evaluate the IC50 of the synthesized derivatives against recombinant DHX9.

Causality & Experience: DHX9 is an RNA helicase that unwinds RNA by hydrolyzing ATP. Directly measuring RNA unwinding is prone to structural artifacts. Instead, we measure the enzymatic byproduct (ADP) using an ADP-Glo™ assay. This provides a self-validating system: by measuring ADP formation rather than ATP depletion, the assay minimizes false positives caused by fluorescent compound interference, ensuring that the luminescence signal is directly proportional to DHX9 helicase activity.

Step-by-Step Methodology:

  • Incubate recombinant DHX9 enzyme with varying concentrations of the derivative (10-point serial dilution, starting at 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM MgCl₂, 0.01% Tween-20) for 15 minutes to allow compound binding.

  • Add ATP (at the predetermined Km​ concentration) and poly(A) RNA substrate to initiate the hydrolysis reaction.

  • Incubate for 60 minutes at room temperature.

  • Add ADP-Glo™ Reagent to terminate the reaction and actively deplete all unreacted ATP. Causality: This step ensures that any subsequent luminescence is strictly derived from the ADP produced by DHX9, eliminating background noise.

  • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by luciferase to generate a luminescent signal.

  • Self-Validation Checkpoint: The assay plate must include a "No Enzyme" control (baseline background) and a "Vehicle (DMSO)" control (100% activity). Calculate the Z'-factor; the assay is only considered valid and self-consistent if Z' > 0.6.

Mechanism A DHX9 RNA Helicase (Active State) B Methanesulfonamide Derivative Binding A->B Competitive Inhibition C ATP Hydrolysis Arrest B->C Induces D Inhibition of Oncogenic RNA Translation C->D Leads to E Tumor Cell Apoptosis D->E Phenotypic Outcome

Fig 2. Mechanistic pathway of DHX9 inhibition by methanesulfonamide derivatives.

References

  • Benchchem. "N-(3-Aminophenyl)methanesulfonamide hydrochloride | 57005-05-7". Benchchem Product Database.
  • Sigma-Aldrich. "N-(3-Aminophenyl)methanesulfonamide 37045-73-1". Sigma-Aldrich Catalog.
  • Google Patents. "WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof". WIPO Patent Database.
  • Google Patents. "WO2005121142A1 - 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2h-pyrido'2,3-d! pyrimidine derivatives and related compounds for the treatment of cancer". WIPO Patent Database.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-Aminophenyl)methanesulfonamide hydrochloride

The handling of N-(3-Aminophenyl)methanesulfonamide hydrochloride (CAS No. 57005-05-7) requires a rigorous, scientifically grounded approach to laboratory safety.

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of N-(3-Aminophenyl)methanesulfonamide hydrochloride (CAS No. 57005-05-7) requires a rigorous, scientifically grounded approach to laboratory safety. As a versatile intermediate featuring both a primary aromatic amine and a sulfonamide pharmacophore, this compound is highly valued in drug design for improving pharmacokinetic properties[1]. However, its specific structural features dictate a stringent Personal Protective Equipment (PPE) and operational strategy.

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond generic safety data sheets. This protocol explains the causality behind each safety requirement, ensuring that researchers understand the mechanistic risks of the compound and can execute self-validating, highly secure workflows.

Physicochemical Hazard Profile & Causality

To select the appropriate PPE, one must first understand the molecular behavior of N-(3-Aminophenyl)methanesulfonamide hydrochloride under laboratory conditions. The hazards are driven by three distinct structural components:

  • The Primary Aromatic Amine Moiety: Aromatic amines are categorized as high-reactivity chemicals[2]. While aliphatic amines often cause severe chemical burns, aromatic amines act primarily as mild-to-moderate skin irritants but carry a much higher risk of systemic toxicity, sensitization, and potential mutagenicity upon dermal absorption[3].

  • The Hydrochloride Salt Form: The protonation of the amino group to form an anilinium ion significantly increases the compound's water solubility[1]. While this is beneficial for biological assays, it drastically increases the hazard of mucosal and dermal absorption. If the fine dust contacts sweat on the skin or the mucous membranes of the eyes and respiratory tract, it rapidly dissolves, causing localized acidic irritation and systemic uptake[4].

  • The Sulfonamide Group: Sulfonamides are well-established pharmacophores[1], but they are also known sensitizers. Inhalation of dust or repeated skin contact can trigger hypersensitivity reactions (cross-reactivity with sulfa allergies).

Quantitative PPE Matrix

Based on the compound's high aqueous solubility and aromatic amine backbone, standard latex or thin nitrile examination gloves are insufficient for sustained handling. The following table summarizes the quantitative specifications for required PPE[2][5].

PPE ComponentMaterial SpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection Heavy-duty Nitrile or Butyl RubberThickness: 8 mil Breakthrough Time: > 240 minAromatic amines can permeate thin latex. Extended thickness prevents rapid dermal absorption of the soluble hydrochloride salt[6].
Eye Protection Chemical Splash GogglesANSI Z87.1 or EN 166 compliantProtects against highly irritating, water-soluble particulate dust that can rapidly dissolve in ocular fluid[5][7].
Body Protection Flame-Resistant Lab Coat100% Cotton or Nomex (Knee-length)Prevents electrostatic discharge (which can ignite fine organic dusts) and blocks particulate accumulation on street clothing[2][5].
Respiratory Particulate Respirator (if outside hood)N95 (US) or P1 / P3 (EN 143)Filters fine anilinium hydrochloride dust to prevent inhalation and subsequent absorption across the respiratory epithelium[7].

Operational Protocol: Safe Handling & Solution Preparation

The following self-validating protocol ensures that the generation of hazardous aerosols is minimized during the weighing and dissolution of N-(3-Aminophenyl)methanesulfonamide hydrochloride.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Conduct all open-container handling within a certified chemical fume hood or a ventilated balance enclosure (VBE). Verify that the face velocity is between 80–100 feet per minute (fpm).

  • Static Mitigation: Because hydrochloride salts can form fine, statically charged powders, wipe the exterior of the reagent bottle and the balance draft shield with an anti-static cloth. Use anti-static weighing boats to prevent the powder from repelling and aerosolizing.

Phase 2: Dispensing and Weighing

  • Double-Gloving: Don a standard 4-mil nitrile inner glove and an 8-mil nitrile outer glove.

  • Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer the solid to the weigh boat. Causality note: Avoid aggressive pouring, which generates a high-concentration particulate plume.

  • Sealing: Once the desired mass is achieved, immediately cap the primary reagent bottle and seal the weigh boat (or transfer the solid to a pre-tared, sealable vial) before removing it from the VBE.

Phase 3: Dissolution & Decontamination

  • Solvent Addition: Always add the solid to the solvent (e.g., DMSO or buffered aqueous media), rather than pouring solvent over the solid. This prevents the displacement of air from aerosolizing the fine hydrochloride dust.

  • Decontamination: After dissolution, wipe down the balance and surrounding hood surfaces with a damp paper towel (using a dilute slightly basic aqueous solution to neutralize any residual hydrochloride salt, followed by ethanol). Dispose of the wipes in a designated hazardous waste container[2][4].

Workflow Visualization: Handling & Emergency Response

The following logic diagram maps the critical decision points during the handling of N-(3-Aminophenyl)methanesulfonamide hydrochloride, ensuring researchers can seamlessly transition from operational handling to emergency spill response.

G Start Initiate Handling Protocol PPE Don PPE: 8-mil Nitrile, Goggles, Lab Coat Start->PPE Hood Is Fume Hood / VBE Operational? PPE->Hood Halt HALT: Do not open container Hood->Halt No Weigh Weigh using anti-static techniques Hood->Weigh Yes Spill Did a spill occur? Weigh->Spill SpillSize Assess Spill Size Spill->SpillSize Yes Dissolve Transfer solid to solvent (Minimize aerosols) Spill->Dissolve No MinorSpill Minor (<50g): Cover with damp absorbent SpillSize->MinorSpill MajorSpill Major (>50g): Evacuate & Call EHS SpillSize->MajorSpill Clean Collect with non-sparking tools Place in sealed waste MinorSpill->Clean Decon Decontaminate surfaces with damp wipe Dissolve->Decon

Operational workflow and spill response logic for N-(3-Aminophenyl)methanesulfonamide HCl.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate containment is required to prevent the spread of toxic, water-soluble particulates[4][5].

Minor Spill Protocol (Benchtop / Inside Hood):

  • Isolate: Immediately halt work. Ensure fume hood sash is lowered to a safe working height to maintain negative pressure.

  • Suppress Dust: Do not dry sweep. Dry sweeping will aerosolize the hydrochloride salt[4]. Instead, cover the spilled powder with a damp absorbent pad or lightly mist the area with water (if compatible with surrounding materials) to suppress dust formation.

  • Collect: Use a non-sparking spatula or stiff cardboard to scoop the dampened material into a wide-mouth, sealable hazardous waste container.

  • Neutralize & Clean: Wash the contaminated surface with a mild soap solution, followed by an alcohol wipe.

Waste Disposal Logistics: All materials contaminated with N-(3-Aminophenyl)methanesulfonamide hydrochloride (including gloves, weigh boats, and spill absorbents) must be treated as hazardous chemical waste[6].

  • Labeling: Containers must be explicitly labeled: "Hazardous Solid Waste: Contains Aromatic Amine / Sulfonamide Derivatives (Toxic/Irritant)."

  • Storage: Store waste containers in a cool, dry, well-ventilated secondary containment area away from strong oxidizing agents until collection by your institution's Environmental Health and Safety (EHS) department.

References

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • King Abdullah University of Science and Technology (KAUST). Laboratory Safety Manual. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Aminophenyl)methanesulfonamide hydrochloride
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N-(3-Aminophenyl)methanesulfonamide hydrochloride
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